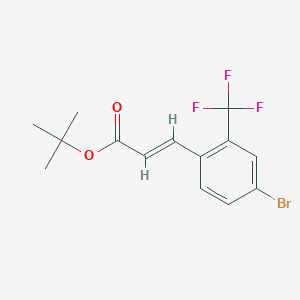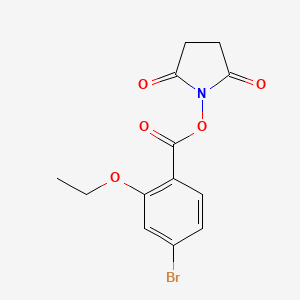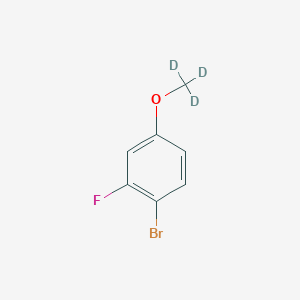
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to an acrylate group with a tert-butyl substituent. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate typically involves the following steps:
Bromination: : Starting with 2-(trifluoromethyl)benzene, bromination at the 4-position is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Formation of Acrylate: : The brominated compound is then reacted with tert-butyl acrylate in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or bromide ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed
Oxidation: : Bromate or bromide ions.
Reduction: : Phenyl derivatives without the bromine atom.
Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties and potential use in drug development.
Industry: : Employed in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity with biological targets.
Vergleich Mit ähnlichen Verbindungen
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can be compared with other similar compounds such as (E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and (E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate . The presence of different halogens (chlorine, fluorine) in these compounds can affect their reactivity and biological activity, highlighting the uniqueness of the bromine-containing compound.
List of Similar Compounds
(E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate
(E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate
(E)-tert-butyl 3-(4-iodo-2-(trifluoromethyl)phenyl)acrylate
Eigenschaften
IUPAC Name |
tert-butyl (E)-3-[4-bromo-2-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3O2/c1-13(2,3)20-12(19)7-5-9-4-6-10(15)8-11(9)14(16,17)18/h4-8H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQFXGNLDRHHQ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Bromo-2-(cyclohexyloxy)phenyl]methanol](/img/structure/B8168679.png)







![4-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8168751.png)


